2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane
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Overview
Description
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol . This compound is characterized by its bicyclo[2.2.1]heptane core structure, which is a common motif in organic chemistry due to its rigidity and unique chemical properties.
Preparation Methods
The synthesis of 2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate alkylating agents. One common method involves the use of 3,3-diethoxy-2-methylpropyl bromide as the alkylating agent, which reacts with bicyclo[2.2.1]heptane under basic conditions to form the desired product . Industrial production methods may involve catalytic hydrogenation reactions, where bicyclo[2.2.1]heptane derivatives are subjected to hydrogenation in the presence of a suitable catalyst, such as aluminum-nickel alloy .
Chemical Reactions Analysis
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[2.2.1]heptane core provides rigidity and stability, allowing it to interact with enzymes and receptors in a specific manner. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-: This compound has a similar bicyclo[2.2.1]heptane core but differs in the substitution pattern, leading to different chemical and biological properties.
2,3-Dimethylene-bicyclo[2.2.1]heptane: This compound features methylene groups at the 2 and 3 positions, which significantly alter its reactivity and applications.
Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-:
Properties
CAS No. |
52188-20-2 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-(3,3-diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H28O2/c1-4-16-15(17-5-2)11(3)8-14-10-12-6-7-13(14)9-12/h11-15H,4-10H2,1-3H3 |
InChI Key |
UPJXPVPMJFMWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)CC1CC2CCC1C2)OCC |
Origin of Product |
United States |
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